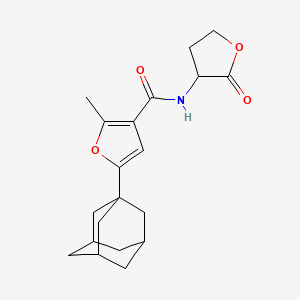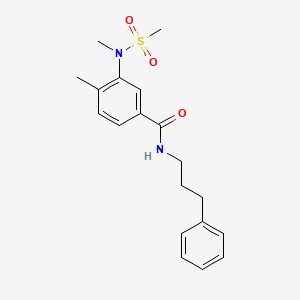![molecular formula C17H16N2O3S B4470058 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B4470058.png)
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
Overview
Description
The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone is a heterocyclic organic molecule that features a thienopyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate chalcone. This chalcone is then reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against bacterial strains such as E. coli and B. mycoides .
Medicine
In medicinal chemistry, (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry
Mechanism of Action
The mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3-amino-6-methyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone: This compound has a similar thienopyridine core but lacks the dimethoxyphenyl group.
(3-amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone: This compound features a methoxyphenyl group instead of a dimethoxyphenyl group.
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone distinguishes it from similar compounds. This structural feature may contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-4-6-11-14(18)16(23-17(11)19-9)15(20)10-5-7-12(21-2)13(8-10)22-3/h4-8H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGYOGWODNMGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethylbenzenesulfonamide](/img/structure/B4469982.png)


![N-(2,4-dimethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4470001.png)
![6-[4-(2-naphthylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4470008.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4470009.png)
![6,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4470011.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4470012.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4470018.png)
![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B4470019.png)


![N-(2,6-dimethylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4470045.png)
![N-(4-CHLOROPHENYL)-N'-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA](/img/structure/B4470065.png)
